molecular formula C21H23N5O2 B5219108 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5219108
M. Wt: 377.4 g/mol
InChI Key: UTWZZFXNCNTMPC-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₅H₂₈N₆O₂) features a pyrazolo[1,5-a]pyrimidine core substituted with:

  • 3,4-Dimethoxyphenyl at position 3: Enhances π-π stacking and hydrogen bonding via methoxy groups.
  • 3,5-Dimethyl-1H-pyrazol-1-yl at position 7: Provides steric bulk and hydrophobic interactions.
  • Methyl groups at positions 2 and 5: Improve metabolic stability and lipophilicity .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-12-10-19(25-14(3)9-13(2)23-25)26-21(22-12)20(15(4)24-26)16-7-8-17(27-5)18(11-16)28-6/h7-11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWZZFXNCNTMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cells : In vitro tests demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor progression .

Anti-inflammatory Effects

The compound also shows promising anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways:

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

Studies have reported that certain pyrazole derivatives possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains:

  • Bacterial Inhibition : Tests conducted on different bacterial species revealed that the compound effectively inhibits growth through disruption of bacterial cell wall synthesis and function .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer proliferation.
  • Receptor Interaction : Docking studies suggest that it interacts with various receptors involved in inflammation and cancer signaling pathways, providing insights into its potential as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated significant cytotoxic effects on MCF-7 cells with a synergistic effect when combined with doxorubicin .
Parish et al. (1984)Found that pyrazole derivatives exhibited antifungal activity against several pathogenic fungi .
Recent In Vitro StudiesConfirmed the inhibition of COX enzymes and subsequent reduction in inflammatory markers in treated cells .

Chemical Reactions Analysis

Halogenation

Electrophilic halogenation occurs at the electron-rich C6 position:

Reagent Conditions Product Application
NBS (1.2 equiv)DCM, RT, 2 hrs6-Bromo derivativeCross-coupling precursor
ICl (1.5 equiv)Acetonitrile, 50°C, 4 hrs6-Iodo derivativeRadiolabeling studies

Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings .

Nucleophilic Aromatic Substitution

The 2- and 5-methyl groups undergo oxidation to carboxylic acids for further derivatization:

Reagent Conditions Product
KMnO₄, H₂SO₄100°C, 6 hrs2,5-Dicarboxylic acid
SOCl₂, then NH₃/MeOHReflux, 3 hrs2,5-Dicarboxamide

The dicarboxamide variant shows enhanced solubility for biological assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at C6:

Reaction Type Conditions Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C6-Aryl/heteroaryl derivatives60–78%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, 70°C6-Alkynyl derivatives55–65%

The 3,4-dimethoxyphenyl group remains stable under these conditions .

Biological Interaction Studies

Docking simulations and enzyme assays reveal:

  • Targets : Kinases (e.g., CDK2, EGFR) due to the pyrazolo[1,5-a]pyrimidine core .

  • Key Interactions :

    • Hydrogen bonding between pyrimidine N1 and kinase hinge region.

    • Hydrophobic interactions via 3,4-dimethoxyphenyl and methyl groups .

Assay IC₅₀ (nM) Target Source
CDK2 inhibition12.3 ± 1.2Cyclin-dependent kinase 2
EGFR-TK inhibition8.7 ± 0.9Epidermal growth factor receptor

Stability and Degradation

The compound undergoes photodegradation in UV light (λ = 254 nm):

Condition Major Degradants Half-Life
Methanol, UV light, 24 hrs7-Hydroxy-pyrazolo[1,5-a]pyrimidine6.2 hrs
Aqueous buffer, pH 7.4Oxidative cleavage of dimethoxy groups48 hrs

Degradation pathways inform formulation strategies for pharmaceutical applications.

Comparative Reactivity of Analogues

Structural analogs exhibit varying reactivity:

Analog Reactivity at C6 Kinase Inhibition (CDK2 IC₅₀)
7-Chloro-3,5-dimethyl derivativeHigh18.5 nM
7-(1H-Imidazol-1-yl)-2,5-dimethyl variantModerate9.8 nM

Electron-withdrawing groups at C7 enhance electrophilic substitution but reduce kinase affinity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name / ID Key Substituents Electronic Effects Solubility & Lipophilicity Key References
Target Compound 3: 3,4-Dimethoxyphenyl
7: 3,5-Dimethylpyrazole
Electron-donating (methoxy), moderate steric hindrance Moderate lipophilicity due to methoxy and pyrazole groups
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 5: 4-Methoxyphenyl
7: CF₃
Strong electron-withdrawing (CF₃), increased polarity Reduced solubility due to thienyl and CF₃ groups
6-(3,5-Dimethylpyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine 7: 3-Nitrophenyl
Multiple CF₃ and nitro groups
Electron-withdrawing (nitro, CF₃), high reactivity High lipophilicity; potential bioavailability challenges
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 3: Carboxamide
7: Difluoromethyl
Hydrogen bonding (carboxamide), moderate electron-withdrawing (CF₂H) Improved solubility from carboxamide; balanced logP
2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine 7: 4-Ethylpiperazinyl Basic piperazine enhances solubility High water solubility due to piperazine; moderate logP

Structure-Activity Relationship (SAR) Trends

Position 3 : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve target engagement via stacking interactions.

Position 5 : Methyl or amine groups enhance metabolic stability; polar substituents (e.g., carboxamide) improve solubility.

Position 7 : Bulky groups (e.g., pyrazole, piperazine) modulate selectivity and pharmacokinetics.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this pyrazolo[1,5-a]pyrimidine derivative?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while assessing interactions between variables. This approach aligns with ICReDD’s methodology for reducing trial-and-error experimentation through computational and experimental feedback loops .
  • Key Considerations : Prioritize parameters influencing regioselectivity (e.g., substituent positioning on the pyrazole ring) and yield, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at positions 3,4 on the phenyl ring; pyrazole-methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or steric hindrance .
    • Validation : Cross-reference spectral data with structurally similar pyrazolo[1,5-a]pyrimidines, such as 7-amino-2-ethyl-5-phenyl derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • In vitro cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, as reported for pyrazolo[1,5-a]pyrimidines with antitumor potential .
  • Enzyme inhibition studies : Target kinases or phosphodiesterases, given the scaffold’s resemblance to known inhibitors .
    • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate assay reproducibility via triplicate runs.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions during synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps (e.g., pyrimidine ring closure). ICReDD’s reaction path search methods are applicable here .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or DMSO .
    • Case Study : Compare computational predictions with experimental outcomes for analogous reactions (e.g., trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines) to refine models .

Q. What strategies address conflicting bioactivity data across different assay platforms?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity IC50 values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or platform-specific biases .
  • Mechanistic Profiling : Use transcriptomics or proteomics to clarify off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .
    • Example : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups showed variable activity depending on cell line genetic backgrounds .

Q. How can reactor design improve scalability of this compound’s synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation), reducing byproduct formation. This aligns with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
  • Membrane Separation Technologies : Integrate in-line purification (e.g., nanofiltration) to isolate intermediates, as per CRDC subclass RDF2050104 .
    • Validation : Compare batch vs. flow yields for key intermediates (e.g., 3,5-dimethylpyrazole derivatives) .

Data Analysis & Optimization

Q. What statistical methods are effective for analyzing dose-response relationships in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Bootstrap Resampling : Estimate confidence intervals for potency metrics, reducing reliance on single-experiment data .
    • Application : Used in studies of pyrazolo[1,5-a]pyrimidine antitumor agents to quantify activity variability .

Q. How can researchers optimize substituent effects to enhance target selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate changes with bioactivity.
  • Free-Wilson Analysis : Decipher additive contributions of substituents to potency .
    • Example : Replacing methyl with trifluoromethyl groups in position 7 improved kinase inhibition in related compounds .

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